molecular formula C20H23N5O B2854843 2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 894052-97-2

2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B2854843
CAS No.: 894052-97-2
M. Wt: 349.438
InChI Key: GMWSTABQKFFXJN-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the resulting compounds are then determined based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused-triazole backbone and two C-amino groups as substituents . The 1H NMR spectra of these compounds often reveal singlet signals at about 9.40 corresponding to NH proton next to the quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of the isoxazole ring .


Chemical Reactions Analysis

The compound exhibits superior thermostability . The differences in thermal stabilities were further investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values is observed .


Physical and Chemical Properties Analysis

The compound has a melting point of 200 °C and a density of 1.28±0.1 g/cm3 . It also exhibits superior thermostability .

Properties

IUPAC Name

2-cyclohexyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14-22-23-19-11-10-18(24-25(14)19)16-8-5-9-17(13-16)21-20(26)12-15-6-3-2-4-7-15/h5,8-11,13,15H,2-4,6-7,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWSTABQKFFXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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